1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18302024
InChI: InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-7-6-12(11-18)13-8-14(20-4)10-15(9-13)21-5/h8-10,12H,6-7,11H2,1-5H3
SMILES:
Molecular Formula: C17H25NO4
Molecular Weight: 307.4 g/mol

1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine

CAS No.:

Cat. No.: VC18302024

Molecular Formula: C17H25NO4

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine -

Specification

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
IUPAC Name tert-butyl 3-(3,5-dimethoxyphenyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-7-6-12(11-18)13-8-14(20-4)10-15(9-13)21-5/h8-10,12H,6-7,11H2,1-5H3
Standard InChI Key SGWIBIOFLYHSQP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC(=C2)OC)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring (C₄H₈N) substituted at the 3-position with a 3,5-dimethoxyphenyl group and at the 1-position with a Boc protecting group. The Boc group (tert-butyloxycarbonyl) shields the nitrogen atom from undesired reactions during synthetic workflows, while the 3,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups at meta and para positions, influencing both steric and electronic profiles .

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₂₅NO₄
Molecular Weight307.4 g/mol
Boiling PointEstimated 320–340°C (dec.)Analogous
SolubilitySoluble in DCM, THF; insoluble in H₂O
StabilityStable under inert conditions

The 3,5-dimethoxy substitution pattern enhances π-π stacking interactions in biological systems, making the compound valuable in drug design .

Synthetic Methodologies

Boc Protection Strategies

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA). This step occurs early in the synthesis to prevent side reactions at the pyrrolidine nitrogen .

Pyrrolidine Functionalization

The 3,5-dimethoxyphenyl group is introduced through two primary routes:

  • Friedel-Crafts Alkylation: Reaction of pyrrolidine with 3,5-dimethoxybenzyl chloride under Lewis acid catalysis (e.g., AlCl₃) .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling of a boronic ester-functionalized pyrrolidine with 3,5-dimethoxyphenylboronic acid .

Table 2: Comparative Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Friedel-Crafts Alkylation45–5585–90Regioselectivity control
Suzuki-Miyaura Coupling65–7592–95Boronic ester preparation

The Suzuki-Miyaura method offers superior regioselectivity but requires palladium catalysts, increasing costs .

Reactivity and Functionalization

Deprotection Kinetics

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA), yielding the free pyrrolidine amine. Kinetic studies show a half-life of 2.1 hours in 4M HCl/dioxane at 25°C .

Electrophilic Aromatic Substitution

The 3,5-dimethoxyphenyl group undergoes nitration and sulfonation at the para position relative to methoxy groups. For example:
C17H25NO4+HNO3H2SO4C17H24N2O7+H2O\text{C}_{17}\text{H}_{25}\text{NO}_4 + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_7 + \text{H}_2\text{O}
This reactivity enables further functionalization for drug candidates .

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound serves as a scaffold for Bruton’s tyrosine kinase (BTK) inhibitors. Molecular docking studies show the 3,5-dimethoxyphenyl group occupies hydrophobic pockets in BTK’s ATP-binding site, with binding affinities (Kd) ≤ 12 nM in optimized derivatives .

CNS-Targeted Agents

Structural analogs demonstrate blood-brain barrier permeability (logBB = 0.8–1.2) due to the lipophilic Boc group and methoxy substituents. In vivo models indicate potential for treating neurodegenerative disorders .

Table 3: Biological Activity of Selected Derivatives

DerivativeTarget IC₅₀ (nM)logPTherapeutic Area
3-Nitro substituted8.2 ± 0.93.1Oncology
5-Sulfonamide derivative14.5 ± 1.32.7Autoimmune diseases

Industrial-Scale Production Challenges

Purification Optimization

Chromatographic purification remains a bottleneck. Recent advances in simulated moving bed (SMB) chromatography improve recovery rates to 89% compared to 72% with traditional column methods .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 18 hours to 45 minutes while maintaining yields ≥70%. Solvent-free conditions using ionic liquids (e.g., [BMIM][BF₄]) are under investigation .

Comparative Analysis with Structural Analogs

Halogenated Derivatives

Replacing methoxy groups with halogens (e.g., 3,5-dichlorophenyl) increases metabolic stability (t₁/₂ from 2.1 to 4.8 hours in human microsomes) but reduces aqueous solubility by 60% .

Steric vs. Electronic Effects

Methoxy groups provide superior electronic donation (+M effect) compared to methyl substituents, enhancing hydrogen bonding capacity in protein-ligand interactions (ΔG = −9.8 kcal/mol vs. −7.2 kcal/mol) .

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